L-Z-Isoleucinamide
Overview
Description
Synthesis Analysis
The synthesis of L-Z-Isoleucinamide involves several steps. For instance, tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester was prepared by the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate . The corresponding N-acyl derivatives of L-leucyl-L-isoleucinamide were synthesized by the reaction of L-leucyl-L-isoleucinamide with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids .Molecular Structure Analysis
The molecular formula of L-Z-Isoleucinamide is C6H14N2O. Its molecular weight is 130.19 g/mol. The InChI code for N-Propyl L-Z-isoleucinamide, a related compound, is 1S/C17H26N2O3/c1-4-11-18-16 (20)15 (13 (3)5-2)19-17 (21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3, (H,18,20) (H,19,21)/t13-,15-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving L-Z-Isoleucinamide are complex and can involve multiple steps. For example, L-Leucyl-L-isoleucinamide was obtained by removing the tert-butyloxycarbonyl group under the action of a dioxane solution of hydrogen chloride and the reaction of the resulting L-leucyl-L-isoleucinamide hydrochloride with triethylamine .Scientific Research Applications
Carotenoid Biosynthesis in Plants :
- L-Z-Isoleucinamide, through its association with Z-ISO gene encoding, plays a crucial role in plant carotenoid biosynthesis. This gene is involved in the conversion of 15-cis-phytoene to all-trans-lycopene, a critical step in carotenogenesis under light-independent conditions (Chen, Li, & Wurtzel, 2010).
Gene Editing and Transgenesis :
- Research involving zinc finger nucleases (ZFNs) highlights the use of L-Z-Isoleucinamide-related compounds in targeted transgenesis, which is fundamental for genetic experiments on human cells, including high-throughput functional genomics and proteomics (Dekelver et al., 2010).
Metabolomics and Therapeutics :
- Studies in metabolomics, particularly in the context of rheumatoid arthritis treatment, have identified altered metabolites, including L-isoleucine, in serum and feces. This suggests a role for L-Z-Isoleucinamide in the therapeutic effects of certain treatments (Shan et al., 2018).
Electrostatic Characteristics in Industrial Applications :
- The electrostatic properties of L-isoleucine powder, an amino acid powder, have been studied for its applications in industrial production. Its high volume resistivity and sensitivity to electrostatic discharge make it a material of interest in certain industrial contexts (Choi, Kato, & Kim, 2019).
Skin Health and Nutritional Supplements :
- Lutein and zeaxanthin isomers (L/Zi), related to L-Z-Isoleucinamide, have been studied for their potential in improving overall skin tone and lightening effects. These carotenoids may block melanin pathways, decrease cytokines, and increase antioxidants (Juturu, Bowman, & Deshpande, 2016).
Nutraceutical and Food Technology :
- The role of Z-isomers, related to L-Z-Isoleucinamide, in the production of lycopene nanoparticles using supercritical fluids has been examined. The Z-isomerization pre-treatment of lycopene is effective for obtaining uniform, stable, and fine particles, highlighting its importance in food technology (Kodama et al., 2018).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQPWKDTCRXMR-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Z-Isoleucinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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